

# VEGFR-2 Expression: A Comparative Analysis in Tumor vs. Normal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Vegfr-2   |           |
| Cat. No.:            | B10821805 | Get Quote |

Vascular Endothelial Growth Factor Receptor 2 (**VEGFR-2**), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels. Its expression is often dysregulated in cancerous tissues, playing a crucial role in tumor growth and metastasis. This guide provides a comparative overview of **VEGFR-2** expression in tumor versus normal tissues, supported by experimental data and detailed methodologies for its detection.

### **Quantitative Comparison of VEGFR-2 Expression**

**VEGFR-2** is generally found at low levels in quiescent endothelial cells of normal tissues. However, its expression is significantly upregulated in the tumor vasculature and on some tumor cells themselves, promoting angiogenesis and tumor progression.[1] The following table summarizes the differential expression of **VEGFR-2** in various tumor types compared to normal tissues.



| Cancer Type                                                         | Tumor Tissue                                      | Normal/Benign<br>Tissue                           | Method of<br>Detection                | Reference |
|---------------------------------------------------------------------|---------------------------------------------------|---------------------------------------------------|---------------------------------------|-----------|
| Breast Cancer                                                       | 64.5% positive rate in adenocarcinoma.            | Weakly expressed in normal breast tissue.[2]      | Immunohistoche<br>mistry (IHC)        | [2]       |
| ~1000-1800<br>surface-<br>VEGFR2/tumor<br>cell in<br>xenografts.[3] | Very little to no surface expression in vitro.[3] | Quantitative<br>fluorescent<br>profiling          | [3]                                   |           |
| Mean H-score of<br>41 in invasive<br>ductal<br>carcinoma.[4]        | Not specified.                                    | Immunohistoche<br>mistry (IHC)                    | [4]                                   |           |
| Non-Small Cell<br>Lung Cancer<br>(NSCLC)                            | 58% high expression rate.                         | No expression detected in benign lung lesions.[5] | Immunohistoche<br>mistry (IHC)        | [5]       |
| 39% showed high tumor cell positivity (H-score ≥10).[6]             | Not specified.                                    | Immunohistoche<br>mistry (IHC)                    | [6]                                   |           |
| Gastric Cancer                                                      | Mean VEGFR2<br>vascular count of<br>42.[4]        | Not specified.                                    | Immunohistoche<br>mistry (IHC)        | [4]       |
| Colon Cancer                                                        | 46.7% positive rate.[2]                           | Weakly expressed in normal colon tissue.[2]       | Immunohistoche<br>mistry (IHC)        | [2]       |
| Ovarian Cancer                                                      | 85% showed moderate to high expression.[4]        | Little to no<br>VEGFR-2<br>detected in            | In situ<br>hybridization<br>(ISH) and | [4]       |



|                                            |                                                                   | normal ovarian<br>surface epithelial<br>cells.                                  | Immunofluoresce<br>nce         |     |
|--------------------------------------------|-------------------------------------------------------------------|---------------------------------------------------------------------------------|--------------------------------|-----|
| Esophageal<br>Cancer                       | 100% positive rate in adenocarcinoma and squamous cell cancer.[2] | Not specified.                                                                  | Immunohistoche<br>mistry (IHC) | [2] |
| Kidney Cancer<br>(Clear Cell<br>Carcinoma) | 35% positive rate.[2]                                             | Not specified.                                                                  | Immunohistoche<br>mistry (IHC) | [2] |
| Malignant<br>Mesothelioma                  | Nearly consistent<br>strong<br>expression<br>(35/38 cases).[7]    | Restricted to<br>endothelia and<br>mesothelia in<br>normal adult<br>tissues.[7] | Immunohistoche<br>mistry (IHC) | [7] |

## **VEGFR-2** Signaling Pathway

**VEGFR-2** is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Expression of VEGFR2 and NRP-1 in non-small cell lung cancer and their clinical significance PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Cell Expression of Vascular Endothelial Growth Factor Receptor 2 Is an Adverse Prognostic Factor in Patients with Squamous Cell Carcinoma of the Lung PMC [pmc.ncbi.nlm.nih.gov]
- 7. VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (VEGFR2) AS A MARKER FOR MALIGNANT VASCULAR TUMORS AND MESOTHELIOMA – IMMUNOHISTOCHEMICAL STUDY OF 262 VASCULAR ENDOTHELIAL AND 1640 NONVASCULAR TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VEGFR-2 Expression: A Comparative Analysis in Tumor vs. Normal Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821805#comparing-vegfr-2-expression-in-tumor-vs-normal-tissue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com